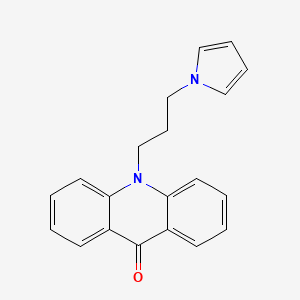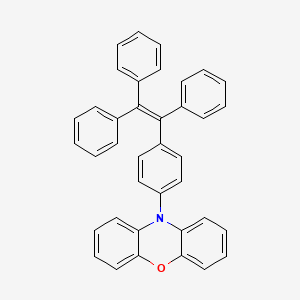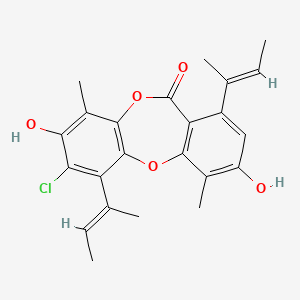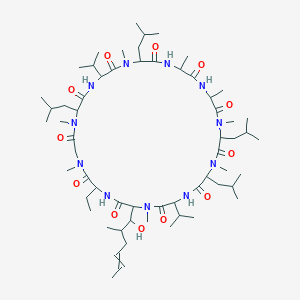
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Attachment of the Propyl Linker: The propyl linker is introduced via a nucleophilic substitution reaction using 1-bromopropane and a suitable base like potassium carbonate.
Introduction of the Pyrrole Ring: The final step involves the reaction of the propyl-substituted acridine with pyrrole under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine nitrogen or the pyrrole nitrogen, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the acridine and pyrrole rings.
Reduction: Reduced derivatives with hydrogenated acridine or pyrrole rings.
Substitution: Alkylated or acylated derivatives depending on the substituent introduced.
科学研究应用
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells.
相似化合物的比较
Similar Compounds
Acridine Orange: A compound with similar DNA intercalating properties but with different substituents.
Proflavine: Another acridine derivative used as an antiseptic and studied for its anticancer properties.
Pyrrole-2-carboxylic Acid: A simpler pyrrole derivative with different biological activities.
Uniqueness
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is unique due to the combination of the acridine and pyrrole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
属性
分子式 |
C20H18N2O |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
10-(3-pyrrol-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H18N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-6,8-13H,7,14-15H2 |
InChI 键 |
AXOJQBNKUSJZIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCN4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)







![1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)
![4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one](/img/structure/B14115387.png)
![2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid](/img/structure/B14115394.png)
![[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14115410.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115415.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B14115417.png)
